molecular formula C6H13NO B2985026 ((1S,3R)-3-aminocyclopentyl)methanol CAS No. 102099-18-3; 1110772-11-6

((1S,3R)-3-aminocyclopentyl)methanol

Cat. No.: B2985026
CAS No.: 102099-18-3; 1110772-11-6
M. Wt: 115.176
InChI Key: HVQDOKDLGGYIOY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1S,3R)-3-aminocyclopentyl)methanol is a chiral aminocyclopentane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the CAS number 1110772-11-6, features both an amino group and a methanol group on a cyclopentane ring in a specific (1S,3R) stereochemical configuration, which is often critical for its biological activity and application in asymmetric synthesis . The compound serves as a versatile building block, or synthetic intermediate, for the development of more complex active pharmaceutical ingredients (APIs). Its molecular formula is C6H13NO, and it has a molecular weight of 115.174 g/mol . Key physical properties include a predicted density of 1.0±0.1 g/cm³ and a boiling point of approximately 197.3±13.0 °C at 760 mmHg . The structure of this chiral scaffold makes it particularly valuable for constructing novel drug candidates, though its specific mechanisms of action are dependent on the final target molecule it is used to create. This product is offered for Research Use Only. It is strictly for laboratory applications or scientific research and is not intended for diagnostic or therapeutic uses, or for consumption by humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-3-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102099-18-3
Record name rac-[(1R,3S)-3-aminocyclopentyl]methanol
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Scientific Research Applications

Scientific Research Applications

  • Chemistry ((1S,3R)-3-aminocyclopentyl)methanol serves as a building block in organic synthesis, enabling the creation of complex molecules.
  • Biology This compound can be used in biological research to study the effects of cyclopentane derivatives on biological systems.
  • Industry It can be employed in the synthesis of specialty chemicals and materials.

Chemical Reactions Analysis

((1S,3R)-3-aminocyclopentyl)methanol can undergo several types of chemical reactions due to its functional groups:

  • Oxidation Oxidation reactions can transform it into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction Reduction reactions can convert the compound into various reduced forms, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The amino or hydroxymethyl groups can be replaced by other functional groups through substitution reactions, facilitated by reagents like halogens, acids, or bases.

((1S,3R)-3-aminocyclopentyl)methanol has potential biological activities, particularly in pharmacological applications. Its stereochemical configuration significantly influences its interactions with biological targets. The amino group can form hydrogen bonds or ionic interactions, while the hydroxymethyl group participates in various chemical reactions, influencing the compound's activity and specificity.

  • Antimicrobial Properties Research suggests that this compound may act as an inhibitor in certain biochemical pathways, particularly inhibiting bacterial enzymes, indicating its potential as an antibiotic. Comparative studies have shown that structural analogs with different stereochemistry exhibit varying levels of biological activity, highlighting the significance of stereochemistry in pharmacological efficacy.

Case Studies and Research Findings

  • Antibiotic Development Derivatives similar to ((1S,3R)-3-aminocyclopentyl)methanol exhibited significant inhibition of bacterial growth by targeting specific enzymes involved in bacterial metabolism.
  • Pharmacokinetics Research into the pharmacokinetic properties of related compounds has shown that stereochemical configuration affects absorption and metabolism rates, which could inform dosing strategies for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score* Applications/Notes References
((1S,3R)-3-Aminocyclopentyl)methanol 117957-62-7 C₆H₁₃NO 115.17 Cyclopentane with -NH₂ (C3) and -CH₂OH (C1) Reference Pharmaceutical intermediate (pregabalin)
((1R,3S)-3-(Aminomethyl)-1,2,2-TMCP**)methanol 74458-65-4 C₁₀H₂₀O 156.27 Cyclopentane with -CH₂NH₂ (C3), -CH₂OH (C1), and three methyl groups 0.95 Potential steric hindrance effects
(1-(Aminomethyl)cyclobutyl)methanol 2041-56-7 C₆H₁₃NO 115.17 Cyclobutane ring instead of cyclopentane 0.91 Smaller ring size alters strain and reactivity
(1-(Aminomethyl)cyclohexyl)methanol 2041-57-8 C₇H₁₅NO 129.20 Cyclohexane ring instead of cyclopentane 0.91 Increased lipophilicity
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Cyclopentane with -OH (C1) and -CH₃ (C1) N/A Solvent/intermediate; no amino group

Similarity scores (0–1) based on structural and functional group alignment compared to the target compound .
*
TMCP = 1,2,2-Trimethylcyclopentyl.

Key Differences and Implications

Ring Size and Substituent Effects
  • Cyclobutane vs.
  • Cyclohexane Derivatives: (1-(Aminomethyl)cyclohexyl)methanol (CAS 2041-57-8) exhibits greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Steric and Electronic Effects
  • The trimethyl-substituted analogue ((1R,3S)-3-(aminomethyl)-1,2,2-TMCP)methanol (CAS 74458-65-4) introduces significant steric hindrance, likely affecting binding affinity in biological targets and altering synthetic accessibility .
  • The absence of an amino group in 1-methylcyclopentanol (CAS 1462-03-9) eliminates its capacity for hydrogen bonding, making it less suitable for pharmaceutical applications requiring target-specific interactions .

Q & A

Q. What are the standard synthetic routes for preparing ((1S,3R)-3-aminocyclopentyl)methanol?

The compound is typically synthesized via stereoselective reduction of a ketone intermediate or functionalization of a pre-existing cyclopentane scaffold. For example, a Boc-protected precursor (tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) can undergo acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt, followed by reduction of a carbonyl group using agents like NaBH4 or LiAlH3. Purification often involves silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization of the hydrochloride salt .

Q. How is the stereochemical configuration of ((1S,3R)-3-aminocyclopentyl)methanol confirmed experimentally?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is used to verify enantiomeric purity. Additionally, 1H^{1}\text{H} and 13C^{13}\text{C} NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can resolve stereochemical ambiguities. For example, splitting patterns in 19F^{19}\text{F} NMR (as seen in difluoromethylenyl analogs) may indicate diastereomer formation .

Q. What safety protocols are recommended for handling ((1S,3R)-3-aminocyclopentyl)methanol?

The compound should be handled in a fume hood with PPE (gloves, lab coat, goggles). In case of skin contact, rinse immediately with water. For spills, use adsorbent materials (silica gel, acid-neutralizing agents) and avoid release into waterways. Refer to SDS guidelines for storage (typically 2–8°C under inert atmosphere) and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of ((1S,3R)-3-aminocyclopentyl)methanol with electrophilic partners?

Low yields in coupling reactions (e.g., amidation, sulfonylation) may arise from steric hindrance at the cyclopentane ring. Strategies include:

  • Using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to pre-organize the amine for regioselective reactions .
  • Employing high-pressure conditions or microwave-assisted synthesis to accelerate sluggish steps .
  • Optimizing solvent polarity (e.g., DMF for polar intermediates, CH2_2Cl2_2 for acid-sensitive reactions) .

Q. How are discrepancies in 1H^{1}\text{H}1H NMR data resolved for derivatives of ((1S,3R)-3-aminocyclopentyl)methanol?

Complex splitting patterns (e.g., in 19F^{19}\text{F} NMR of difluoromethylenyl analogs) may indicate dynamic rotational isomerism. Techniques include:

  • Variable-temperature NMR to slow conformational exchange and simplify spectra.
  • Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants for comparison with experimental data .
  • X-ray crystallography of crystalline derivatives (e.g., hydrochloride salts) to unambiguously assign stereochemistry .

Q. What methodologies address racemization during the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol derivatives?

Racemization is minimized by:

  • Avoiding strong acids/bases at elevated temperatures. Trifluoroacetic acid (TFA) at 0°C is preferred for Boc deprotection .
  • Using non-polar solvents (e.g., hexane) for reactions involving chiral centers.
  • Monitoring enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Data Contradiction and Optimization

Q. How to interpret conflicting biological activity data for ((1S,3R)-3-aminocyclopentyl)methanol analogs?

Contradictions may arise from impurities or residual solvents. Ensure purity (>95% by HPLC) and characterize batches using LC-MS. For SAR studies, validate target engagement (e.g., enzyme inhibition assays) and compare results across multiple cell lines or in vivo models .

Q. What strategies optimize the solubility of ((1S,3R)-3-aminocyclopentyl)methanol in aqueous buffers?

  • Salt formation (e.g., hydrochloride, mesylate) enhances water solubility.
  • Co-solvents (e.g., DMSO ≤10% v/v) or cyclodextrin inclusion complexes improve bioavailability.
  • Structural modification (e.g., PEGylation of the hydroxyl group) balances lipophilicity and solubility .

Analytical Techniques

Q. Which advanced mass spectrometry (MS) techniques are suitable for characterizing trace impurities?

High-resolution MS (HRMS) with ESI or MALDI ionization provides accurate mass data for identifying byproducts. Coupling with ion mobility spectrometry (IMS) separates isomers, while tandem MS/MS fragments ions for structural elucidation .

Q. How does NOESY NMR assist in conformational analysis of ((1S,3R)-3-aminocyclopentyl)methanol?

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals spatial proximity between protons, confirming the chair or twist-boat conformation of the cyclopentane ring. Cross-peaks between the hydroxyl proton and axial/equatorial hydrogens provide insights into steric interactions .

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